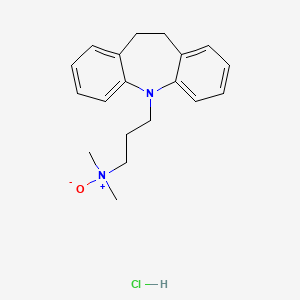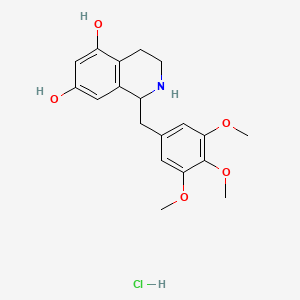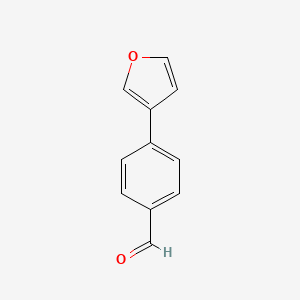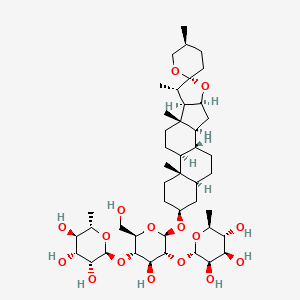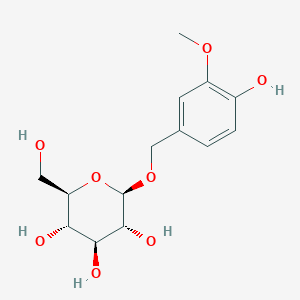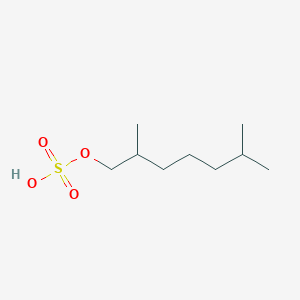
2,6-Dimethylheptyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethylheptyl hydrogen sulfate is an alkyl sulfate that is the sulfuric ester of 2,6-dimethylheptan-1-ol. It has a role as a Daphnia pulex metabolite and a kairomone. It derives from a 2,6-dimethylheptan-1-ol. It is a conjugate acid of a 2,6-dimethylheptyl sulfate.
Wissenschaftliche Forschungsanwendungen
Marine Biology and Ecology
2,6-Dimethylheptyl sulfate has been isolated from various marine organisms, indicating its significance in marine biology. For instance, it was first isolated from a marine ascidian from Policitor adriaticus Drasche, where its absolute stereochemistry was determined using 1H-NMR analysis (Rosa et al., 1997). Additionally, this compound showed cytotoxicity in the Artemia salina bioassay, suggesting potential bioactive properties.
Antibacterial and Antifungal Properties
2,6-Dimethylheptyl sulfate has demonstrated antibacterial and antifungal properties. It was identified in the hepatopancreas of the ascidian Halocynthia roretzi, with its structure determined through spectral analysis (Tsukamoto et al., 1994). This finding highlights its potential application in developing new antibacterial and antifungal agents.
Cytotoxic Activity
Research on the Mediterranean ascidian Halocynthia papillosa has led to the isolation of 2,6-dimethylheptyl sulfate, among other compounds, which displayed cytotoxic activity in vitro (Aiello et al., 2000). This suggests its potential use in cancer research and therapy.
Role in Phytoplankton Defense
In a study involving Daphnia pulex, 2,6-dimethylheptyl sulfate was identified as a kairomone that induced morphological defense in the freshwater phytoplankton Scenedesmus gutwinskii (Yasumoto et al., 2006). This discovery is significant for understanding ecological interactions and defense mechanisms in aquatic ecosystems.
Environmental Chemistry
2,6-Dimethylheptyl sulfate's presence in the environment, particularly in the Los Angeles atmosphere, was confirmed, highlighting its role in atmospheric chemistry (Eatough et al., 1986). This indicates its significance in air quality studies and environmental monitoring.
Biochemical Interactions
In the field of biochemistry, the interactions of 2,6-dimethylheptyl sulfate with other compounds, such as its effect on the biological oxidation of sulfide under specific conditions, have been studied, contributing to our understanding of biochemical processes (van den Bosch et al., 2009).
Eigenschaften
Produktname |
2,6-Dimethylheptyl hydrogen sulfate |
|---|---|
Molekularformel |
C9H20O4S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2,6-dimethylheptyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
LICTUMJMBMBMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1259196.png)
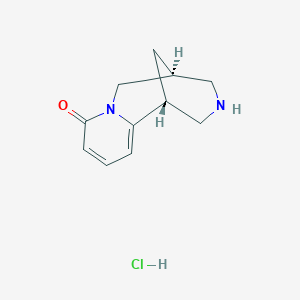
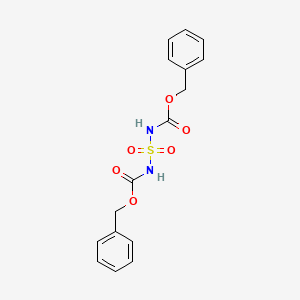
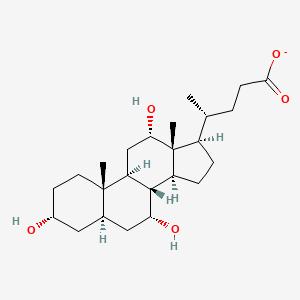
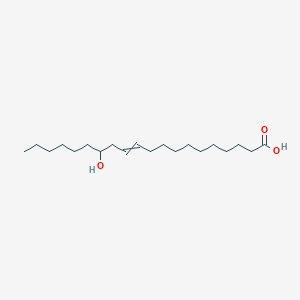
![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)

